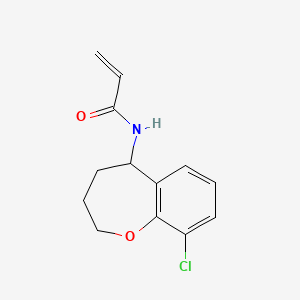

4-(tert-butyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(tert-butyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as TBHQ, is a synthetic antioxidant that is commonly used in the food industry to prevent spoilage and extend shelf life. However, TBHQ has also been the subject of scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

Regioselectivity in Synthesis : The study of N-alkylated-4-oxoquinoline derivatives, which share structural motifs with the compound , highlights the significance of regioselective reactions in medicinal chemistry. Such compounds exhibit various pharmacological activities, and their synthesis involves complex reactions where selectivity is crucial for achieving desired biological effects (Batalha et al., 2019).

Catalytic Oxidative Cyclization : The development of a copper-catalyzed aerobic oxidative cyclization method demonstrates an efficient way to synthesize tert-alkylated isoquinolinediones. This process also emphasizes the construction of tertiary alkyl-aryl C(sp3)-C(sp2) bonds with positional selectivity, which is relevant for compounds including tert-butyl groups (Tang et al., 2016).

Biological Activities

Antimalarial Activity : Research into N-tert-Butyl isoquine (GSK369796) highlights the potential of tert-butyl-quinoline derivatives as antimalarial agents. The molecule was developed through a public-private partnership, focusing on its activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. This reflects the broader application of similar compounds in treating infectious diseases (O’Neill et al., 2009).

Antipsychotic Potential : Studies on heterocyclic carboxamides, structurally related to the target compound, suggest their potential as antipsychotic agents. These compounds were evaluated for their affinity towards dopamine and serotonin receptors, which are critical targets in the treatment of schizophrenia and related disorders. Such research underscores the therapeutic relevance of benzamide derivatives in neuropsychiatric conditions (Norman et al., 1996).

Advanced Chemical Analysis

- Spectrometric Analysis : The electrospray mass spectrometry study of N-linked carbohydrates derivatized at the reducing terminus, which includes analysis of compounds with tert-butyl groups, provides insights into the structural analysis and characterization of complex molecules. Such techniques are crucial for understanding the physicochemical properties of medicinal compounds, including those related to the compound (Harvey, 2000).

Propiedades

IUPAC Name |

4-tert-butyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-21(2,3)16-8-5-14(6-9-16)20(25)22-17-10-11-18-15(13-17)7-12-19(24)23(18)4/h5-6,8-11,13H,7,12H2,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNPWICFMLGQJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

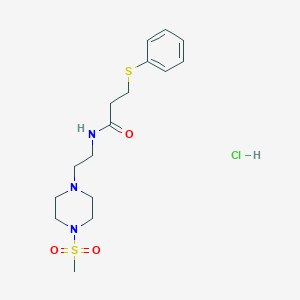

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2918724.png)

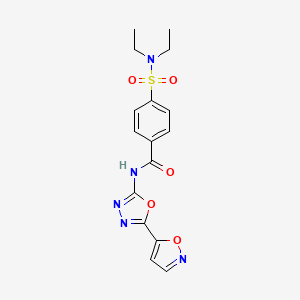

![2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B2918730.png)

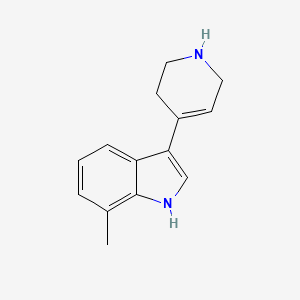

![N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2918731.png)

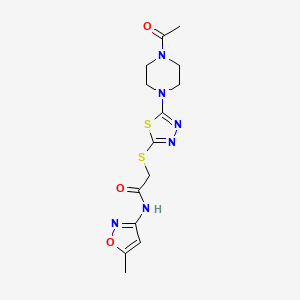

![14-(4-Fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2918741.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2918743.png)